molecular formula C12H10ClNO2 B14187358 1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one CAS No. 917837-71-9

1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one

Cat. No.: B14187358
CAS No.: 917837-71-9
M. Wt: 235.66 g/mol
InChI Key: ZHBZZBSJEWTBQA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is an organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2-chlorophenyl group can be done via electrophilic aromatic substitution reactions.

    Final coupling: The final step involves coupling the oxazole ring with the ethanone moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-(1,2-oxazol-5-yl)ethan-1-one: Lacks the methyl group on the oxazole ring.

    1-(2-Chlorophenyl)-2-(3-methyl-1,2-thiazol-5-yl)ethan-1-one: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is unique due to the presence of both the chlorophenyl and methyl-oxazole groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

917837-71-9

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C12H10ClNO2/c1-8-6-9(16-14-8)7-12(15)10-4-2-3-5-11(10)13/h2-6H,7H2,1H3

InChI Key

ZHBZZBSJEWTBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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